GM1-Lysoganglioside

Protein‑Carbohydrate Interaction Bacterial Toxin Neutralization Surface Plasmon Resonance (SPR)

Native GM1 forms micelles in aqueous buffers, confounding quantitative binding assays and surface-based measurements. GM1-Lysoganglioside (Lyso-GM1) resolves this through its water solubility and a unique primary amine that enables selective, high-yield conjugation. • Site-directed SPR immobilization - measured VacA toxin Kd = 190 nM. • Essential precursor for ¹³C-labeled GM1 internal standards for absolute MS quantification. • Validated ELISA antigen for anti-ganglioside autoantibodies in PANDAS and Sydenham chorea. ≥98% purity; sourced from bovine brain. Ambient shipping worldwide.

Molecular Formula C55H100N4O30
Molecular Weight 1297.4 g/mol
CAS No. 171483-40-2
Cat. No. B1494932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGM1-Lysoganglioside
CAS171483-40-2
Molecular FormulaC55H100N4O30
Molecular Weight1297.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N
InChIInChI=1S/C55H97N3O30.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52;/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78);1H3/b17-16+;/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-;/m0./s1
InChIKeyYQTZTHWHSZKVRN-UVMZBQDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GM1‑Lysoganglioside (CAS 171483-40-2): A Chemically Defined Sphingolipid Standard for Mechanistic and Quantitative Studies


GM1‑Lysoganglioside (also known as lyso‑GM1) is a de‑acylated derivative of the monosialoganglioside GM1, characterized by the absence of the fatty acid moiety at the sphingoid amino group [1]. This structural modification eliminates the hydrophobic acyl chain found in native GM1 (which comprises a ceramide containing a fatty acid such as stearic acid, C18:0), thereby altering the compound's physicochemical properties and its behavior in biological systems [1]. The compound retains the GM1 oligosaccharide head group—Galβ1‑3GalNAcβ1‑4(Neu5Acα2‑3)Galβ1‑4Glcβ1‑—linked to a sphingosine backbone, rendering it water‑soluble and amenable to precise chemical conjugation and in vitro assays without the confounding effects of micelle formation [2]. As a semi‑synthetic product derived from bovine brain GM1 or prepared through total synthesis, it serves as a critical starting material for the synthesis of radiolabeled and fluorescent ganglioside analogs, as well as an essential internal standard for quantitative mass spectrometry [3].

Why GM1‑Lysoganglioside (CAS 171483-40-2) Cannot Be Replaced by Native GM1 Ganglioside in Critical Applications


Native GM1 ganglioside (e.g., CAS 37758‑47‑7) and its lysoganglioside derivative are not interchangeable due to fundamental differences in their molecular architecture and resulting functional properties [1]. Native GM1 contains a ceramide moiety with a long‑chain fatty acid (typically C18:0 or C20:0), which confers strong amphiphilicity, leading to the formation of micelles or incorporation into lipid bilayers [2]. In contrast, lyso‑GM1 lacks this fatty acid, rendering it freely soluble in aqueous buffers and exposing a primary amine on the sphingosine backbone [1]. This free amino group is the sole site for selective, high‑yield chemical conjugation—a feature absent in native GM1, which requires the more complex and less efficient derivatization of its carboxylic acid group [3]. Consequently, substituting native GM1 for lyso‑GM1 in applications such as the preparation of affinity matrices, synthesis of isotopically labeled internal standards, or direct measurement of protein‑carbohydrate binding affinities in solution introduces significant experimental variability, compromises quantification accuracy, and may completely abrogate the intended assay outcome [4].

Quantitative Differentiation of GM1‑Lysoganglioside (CAS 171483-40-2) from Native GM1 and Other Ganglioside Derivatives


Solution‑Phase Binding Affinity: Lyso‑GM1 Exhibits a Defined Kd of 190 nM for Helicobacter pylori VacA Toxin, Enabling Quantitative Interaction Studies

The binding affinity of lyso‑GM1 for the Helicobacter pylori vacuolating cytotoxin (VacA) was directly measured in solution using fluorescence correlation spectroscopy, yielding a dissociation constant (Kd) of 190 nM [1]. This quantitative measurement is made possible by the water solubility of lyso‑GM1 and its capacity for site‑specific conjugation. In contrast, the binding of native GM1 to VacA or similar ligands is typically assessed using more complex, solid‑phase assays (e.g., ELISA or pull‑down assays) due to its tendency to form micelles in aqueous solutions, precluding the determination of a true solution‑phase affinity constant [2].

Protein‑Carbohydrate Interaction Bacterial Toxin Neutralization Surface Plasmon Resonance (SPR) Fluorescence Correlation Spectroscopy (FCS)

Autoantibody Biomarker Specificity: Lyso‑GM1 Elicits Distinct IgG Responses in Autoimmune Neuropsychiatric Disorders, Differentiating It from Other Neuronal Antigens

In a direct ELISA analysis of serum from patients with Pediatric Autoimmune Neuropsychiatric Disorder Associated with Streptococcal infection (PANDAS) and Sydenham chorea (SC), IgG autoantibodies targeting lyso‑GM1 were significantly elevated compared to healthy controls and psychiatric contrast groups (Tourette disorder, OCD, ADHD) [1]. The study reported a statistically significant decrease in anti‑lyso‑GM1 titers following treatment (p = 0.0005), demonstrating a specific, treatment‑responsive immunological signal [2]. This autoantibody response is distinct from those against other neuronal antigens like tubulin or dopamine receptors, which were also assessed in the same study [1].

Autoimmune Biomarker Neuroinflammation ELISA PANDAS/PANS Sydenham Chorea

Neuroprotective Potency: Lyso‑GM1 Demonstrates Cytoprotective Activity in SH‑SY5Y Neuroblastoma Cells at Concentrations Distinct from Other GM1 Derivatives

A comparative study evaluating the cytoprotective efficacy of various GM1 ganglioside derivatives in a neurotoxic SH‑SY5Y cell culture model revealed that lyso‑GM1 is cytoprotective [1]. Importantly, the study noted that lyso‑GM1, along with other derivatives such as LIGA 20 and N‑butyl‑GM1, exhibited cytoprotection "at different effective concentrations," indicating that the absence of the fatty acid moiety in lyso‑GM1 modulates its potency profile compared to other synthetic GM1 analogs [2]. The study also explicitly identified asialo‑GM1 (GM1 lacking sialic acid) as non‑cytoprotective, providing a clear negative control within the same experimental system [1].

Neuroprotection Cell‑Based Assay Ganglioside Derivative Structure‑Activity Relationship

Synthetic Utility: Lyso‑GM1 Enables 30% Overall Yield for the Synthesis of Labeled GM1 Analogs, a Critical Step for MS Quantification

Lyso‑GM1 is the indispensable synthetic intermediate for producing labeled GM1 ganglioside analogs. A seminal synthesis protocol reports an overall yield of approximately 30% for the conversion of native GM1 to lyso‑GM1 and subsequent re‑N‑acetylation to yield the desired product [1]. This process involves selective protection of the free sphingosine amino group generated by alkaline hydrolysis, followed by re‑N‑acetylation of the sialooligosaccharide and removal of the protecting group [2]. More recent methodologies for specific lipoforms, such as the synthesis of d17:1‑lyso‑GM1 from d20:1/18:0‑GM1, have achieved yields of 8.7% over four steps [3]. In contrast, native GM1 cannot be directly conjugated to labels like 13C‑palmitic acid with comparable site‑specificity or efficiency [1].

Lipid Synthesis Isotopic Labeling Internal Standard Mass Spectrometry Chemical Biology

Validated Research and Industrial Applications of GM1‑Lysoganglioside (CAS 171483-40-2)


Quantitative Analysis of Protein‑Glycan Interactions by Surface Plasmon Resonance (SPR) or Fluorescence Spectroscopy

Due to its water solubility and the presence of a unique, conjugatable primary amine, lyso‑GM1 is the preferred ligand for immobilization on sensor chips (e.g., SPR) or fluorescent labeling for solution‑based binding assays. The defined Kd of 190 nM for VacA toxin [1] exemplifies the quantitative data achievable with this reagent. Native GM1 is unsuitable for these applications due to its amphiphilic nature and tendency to form micelles, which introduces mass transport limitations and confounding avidity effects in surface‑based assays [2].

Synthesis of Isotopically Labeled or Fluorescent GM1 Ganglioside Internal Standards for Lipidomics

Lyso‑GM1 is the essential starting material for the semi‑synthesis of GM1 ganglioside analogs containing a modified (e.g., 13C‑labeled) fatty acid moiety [1]. These analogs serve as precise internal standards for absolute quantification of endogenous GM1 in biological samples via mass spectrometry, a process impossible with unmodified native GM1 due to the lack of a unique chemical handle. The reported overall synthesis yield of ~30% [2] allows for cost‑effective production of these critical standards.

Diagnostic Autoantibody Detection in Neurological and Neuropsychiatric Disorders

Lyso‑GM1 is a validated antigen in direct ELISA assays for the detection of disease‑specific IgG autoantibodies. It has demonstrated diagnostic utility in PANDAS, Sydenham chorea, and post‑treatment Lyme disease [1][2]. The robust statistical differentiation (p = 0.0005 for post‑treatment titer decrease) [1] confirms its role as a reliable biomarker component in commercial and research‑use‑only (RUO) ELISA kits, offering a distinct signal compared to assays using native GM1 or other gangliosides.

Preparation of Affinity Matrices for the Purification of Ganglioside‑Binding Proteins

The free amino group of lyso‑GM1 allows for its efficient and oriented coupling to activated Sepharose or agarose resins, creating a stable affinity chromatography matrix [1]. This approach has been successfully employed to capture VacA toxin from H. pylori culture supernatants [2]. Native GM1 cannot be coupled in the same high‑yield, site‑directed manner, making lyso‑GM1 the reagent of choice for discovering and purifying novel ganglioside‑binding proteins (e.g., lectins, toxins, antibodies).

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